![molecular formula C15H16O3 B12094644 (5aS,1aS)-5,5aalpha,6,6aalpha,7,7aalpha,7b,7cbeta-Octahydro-4,7bbeta-dimethyl-6-methylene-3H-cycloprop[2,3]oxireno[4,5]indeno[5,6-b]furan-3-one](/img/structure/B12094644.png)

(5aS,1aS)-5,5aalpha,6,6aalpha,7,7aalpha,7b,7cbeta-Octahydro-4,7bbeta-dimethyl-6-methylene-3H-cycloprop[2,3]oxireno[4,5]indeno[5,6-b]furan-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

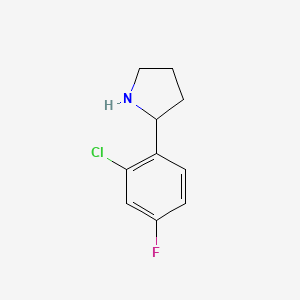

(5aS,1aS)-5,5aalpha,6,6aalpha,7,7aalpha,7b,7cbeta-Octahydro-4,7bbeta-dimethyl-6-methylene-3H-cycloprop[2,3]oxireno[4,5]indeno[5,6-b]furan-3-on, auch bekannt als Chloranthalacton B, ist ein natürlich vorkommendes Sesquiterpenlacton. Diese Verbindung wird aus der traditionellen chinesischen Heilpflanze Chloranthus japonicus isoliert. Sie ist bekannt für ihre einzigartige chemische Struktur und potenziellen biologischen Aktivitäten, insbesondere ihre entzündungshemmenden Eigenschaften .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (5aS,1aS)-5,5aalpha,6,6aalpha,7,7aalpha,7b,7cbeta-Octahydro-4,7bbeta-dimethyl-6-methylene-3H-cycloprop[2,3]oxireno[4,5]indeno[5,6-b]furan-3-on umfasst mehrere Schritte:

Ausgangsmaterial: Die Synthese beginnt mit einem geeigneten Vorläufer, oft einem Sesquiterpen oder einer verwandten Verbindung.

Cyclisierung: Der Vorläufer unterliegt Cyclisierungsreaktionen, um die Grundstruktur der Verbindung zu bilden.

Modifikationen der funktionellen Gruppen: Es werden verschiedene Modifikationen der funktionellen Gruppen durchgeführt, wie z. B. Oxidation und Reduktion, um die notwendigen funktionellen Gruppen einzuführen.

Finale Cyclopropanierung: Der letzte Schritt beinhaltet die Bildung des Cyclopropanrings, der ein Schlüsselfunktion der Verbindung darstellt.

Industrielle Produktionsmethoden

Die meisten Produktionsmethoden sind auf die Synthese im Labormaßstab für Forschungszwecke beschränkt .

Chemische Reaktionsanalyse

Arten von Reaktionen

(5aS,1aS)-5,5aalpha,6,6aalpha,7,7aalpha,7b,7cbeta-Octahydro-4,7bbeta-dimethyl-6-methylene-3H-cycloprop[2,3]oxireno[4,5]indeno[5,6-b]furan-3-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche sauerstoffhaltige funktionelle Gruppen einzuführen.

Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu verändern.

Substitution: Substitutionsreaktionen können verschiedene Substituenten an die Grundstruktur anbringen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Verschiedene Halogenierungsmittel und Nucleophile werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation beispielsweise zu hydroxylierten oder carboxylierten Derivaten führen, während Reduktion Alkohole oder Alkane erzeugen kann .

Wissenschaftliche Forschungsanwendungen

(5aS,1aS)-5,5aalpha,6,6aalpha,7,7aalpha,7b,7cbeta-Octahydro-4,7bbeta-dimethyl-6-methylene-3H-cycloprop[2,3]oxireno[4,5]indeno[5,6-b]furan-3-on hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Sie wird als Modellverbindung für die Untersuchung von Sesquiterpenlactonen und deren chemischen Eigenschaften verwendet.

Biologie: Die Verbindung wird auf ihre biologischen Aktivitäten untersucht, einschließlich entzündungshemmender und krebshemmender Eigenschaften.

Medizin: Forschungen laufen, um ihre potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung von Entzündungskrankheiten, zu untersuchen.

Industrie: Obwohl industrielle Anwendungen begrenzt sind, macht die einzigartige Struktur der Verbindung sie zu einem interessanten Thema für die Entwicklung neuer Materialien und chemischer Prozesse

Wirkmechanismus

Der Wirkmechanismus von (5aS,1aS)-5,5aalpha,6,6aalpha,7,7aalpha,7b,7cbeta-Octahydro-4,7bbeta-dimethyl-6-methylene-3H-cycloprop[2,3]oxireno[4,5]indeno[5,6-b]furan-3-on beinhaltet mehrere molekulare Zielstrukturen und -wege:

Inhibition von AP-1- und p38-MAPK-Signalwegen: Die Verbindung inhibiert die Aktivierung von AP-1- und p38-MAPK-Signalwegen, die an der Produktion von Entzündungsmediatoren beteiligt sind.

Unterdrückung von Entzündungsmediatoren: Sie reduziert die Expression von induzierbarer Stickoxidsynthase (iNOS), Cyclooxygenase-2 (COX-2), Tumornekrosefaktor-alpha (TNF-alpha) und Interleukin-1beta (IL-1beta) in Zellen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5aS,1aS)-5,5aalpha,6,6aalpha,7,7aalpha,7b,7cbeta-Octahydro-4,7bbeta-dimethyl-6-methylene-3H-cycloprop[2,3]oxireno[4,5]indeno[5,6-b]furan-3-one involves several steps:

Starting Material: The synthesis begins with a suitable precursor, often a sesquiterpene or related compound.

Cyclization: The precursor undergoes cyclization reactions to form the core structure of the compound.

Functional Group Modifications: Various functional group modifications, such as oxidation and reduction, are performed to introduce the necessary functional groups.

Final Cyclopropanation: The final step involves the formation of the cyclopropane ring, which is a key feature of the compound.

Industrial Production Methods

Most production methods are limited to laboratory-scale synthesis for research purposes .

Analyse Chemischer Reaktionen

Types of Reactions

(5aS,1aS)-5,5aalpha,6,6aalpha,7,7aalpha,7b,7cbeta-Octahydro-4,7bbeta-dimethyl-6-methylene-3H-cycloprop[2,3]oxireno[4,5]indeno[5,6-b]furan-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: Substitution reactions can introduce different substituents onto the core structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

(5aS,1aS)-5,5aalpha,6,6aalpha,7,7aalpha,7b,7cbeta-Octahydro-4,7bbeta-dimethyl-6-methylene-3H-cycloprop[2,3]oxireno[4,5]indeno[5,6-b]furan-3-one has several scientific research applications:

Chemistry: It is used as a model compound for studying sesquiterpene lactones and their chemical properties.

Biology: The compound is investigated for its biological activities, including anti-inflammatory and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.

Industry: While industrial applications are limited, the compound’s unique structure makes it a subject of interest for developing new materials and chemical processes

Wirkmechanismus

The mechanism of action of (5aS,1aS)-5,5aalpha,6,6aalpha,7,7aalpha,7b,7cbeta-Octahydro-4,7bbeta-dimethyl-6-methylene-3H-cycloprop[2,3]oxireno[4,5]indeno[5,6-b]furan-3-one involves several molecular targets and pathways:

Inhibition of AP-1 and p38 MAPK Pathways: The compound inhibits the activation of AP-1 and p38 MAPK pathways, which are involved in the production of inflammatory mediators.

Suppression of Inflammatory Mediators: It reduces the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-alpha), and interleukin-1beta (IL-1beta) in cells.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Chloranthalacton A: Ein weiteres Sesquiterpenlacton mit ähnlichen entzündungshemmenden Eigenschaften.

Parthenolid: Ein bekanntes Sesquiterpenlacton mit krebshemmenden und entzündungshemmenden Eigenschaften.

Costunolid: Ein Sesquiterpenlacton mit einer ähnlichen Grundstruktur und biologischen Aktivitäten.

Einzigartigkeit

(5aS,1aS)-5,5aalpha,6,6aalpha,7,7aalpha,7b,7cbeta-Octahydro-4,7bbeta-dimethyl-6-methylene-3H-cycloprop[2,3]oxireno[4,5]indeno[5,6-b]furan-3-on ist aufgrund seiner komplexen Struktur, die einen Cyclopropanring umfasst, der an ein Oxirenoindeno-Furansystem kondensiert ist, einzigartig. Diese strukturelle Komplexität trägt zu seinen besonderen chemischen und biologischen Eigenschaften bei .

Eigenschaften

Molekularformel |

C15H16O3 |

|---|---|

Molekulargewicht |

244.28 g/mol |

IUPAC-Name |

1,7-dimethyl-11-methylidene-3,5-dioxapentacyclo[8.4.0.02,4.04,8.012,14]tetradec-7-en-6-one |

InChI |

InChI=1S/C15H16O3/c1-6-8-4-11(8)14(3)9(6)5-10-7(2)12(16)17-15(10)13(14)18-15/h8-9,11,13H,1,4-5H2,2-3H3 |

InChI-Schlüssel |

ZKAVFYQAEVFXTE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2CC3C(=C)C4CC4C3(C5C2(O5)OC1=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7S)-5-azaspiro[2.4]heptan-7-ol](/img/structure/B12094575.png)

![Ethyl 7-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B12094601.png)

![3-[3-(2-Cyano-ethyl)-2-methyl-indolizin-1-yl]-3-oxo-propionitrile](/img/structure/B12094616.png)